molecular formula C22H27N7O B1223328 2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide

2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide

Cat. No. B1223328
M. Wt: 405.5 g/mol
InChI Key: FIPNHCNUEUSLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide is an amino acid amide.

Scientific Research Applications

Antiviral Research

A study by Demchenko et al. (2020) focuses on the synthesis and antiviral activity of 4,6-bis-ethylamino[1,3,5]triazine derivatives, which are structurally related to the queried compound. These derivatives have been found effective against the FluA (H1N1) virus, showing promising results for antiviral applications. The study highlights the potential of these compounds in pharmaceutical chemistry as antiviral agents, particularly against influenza A and potentially other viruses (Demchenko et al., 2020).

Antibacterial Properties

Alharbi and Alshammari (2019) synthesized fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, which are structurally similar to the chemical . These compounds, analogous to lamotrigine, demonstrated notable antibacterial activity against various bacterial strains. This research indicates the potential of such compounds in developing new antibacterial agents (Alharbi & Alshammari, 2019).

Herbicide Development

In agricultural sciences, similar triazine compounds have been explored as herbicides. For instance, a composite list of herbicides includes various triazine derivatives, suggesting the use of these compounds in controlling unwanted vegetation in agricultural settings (Weed Science, 1985).

Water Treatment and Environmental Impact

Research by Clark and Goolsby (1999) on the herbicide acetochlor, which shares a similar triazine structure, studied its occurrence and transport in the Mississippi River Basin. This research is crucial for understanding the environmental impact and behavior of such chemicals, especially in water treatment processes (Clark & Goolsby, 1999).

Synthesis of Glycosides

Bagga et al. (1997) investigated the synthesis of glycosides where the aglycon is a hydroxymethylamino-1,3,5-triazine derivative. This research contributes to the development of analogs of anti-tumor drugs, indicating potential applications in cancer treatment (Bagga et al., 1997).

properties

Product Name

2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H27N7O/c1-4-16-10-6-8-12-18(16)24-20(30)14-29(3)13-19-26-21(23)28-22(27-19)25-17-11-7-5-9-15(17)2/h5-12H,4,13-14H2,1-3H3,(H,24,30)(H3,23,25,26,27,28)

InChI Key

FIPNHCNUEUSLNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide
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2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide
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2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide
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2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide
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2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide

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